

In-Depth Technical Guide: Compound 401 (CAS Number 168425-64-7)

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Compound of Interest		
Compound Name:	Compound 401	
Cat. No.:	B1669304	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Compound 401, with the formal name 2-(4-morpholinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one, is a potent and selective dual inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR).[1][2] This technical guide provides a comprehensive overview of its biochemical properties, mechanism of action, and key experimental data. The information presented herein is intended to support researchers and drug development professionals in evaluating and utilizing this compound for further investigation. All quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological context and experimental application.

Chemical and Physical Properties

Compound 401 is a synthetic, cell-permeable small molecule.[3][4] Its key chemical and physical properties are summarized in the table below.



Property	Value	Reference
CAS Number	168425-64-7	[1][2][3][5]
Formal Name	2-(4-morpholinyl)-4H- pyrimido[2,1-a]isoquinolin-4- one	[2]
Molecular Formula	C16H15N3O2	[1][3]
Molecular Weight	281.31 g/mol	[1][2][3]
Purity	≥98%	_
Appearance	Crystalline solid	
Solubility	Soluble in DMSO (up to 10 mM) and ethanol (up to 5 mM)	[1][3]
Storage	Store at room temperature	[1][2]

Mechanism of Action and Biological Activity

Compound 401 is a reversible and selective inhibitor of DNA-PK and mTOR, two key kinases involved in cell survival, proliferation, and DNA damage repair.[1][2]

Kinase Inhibitory Activity

The inhibitory potency of **Compound 401** against various kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentrations (IC₅₀) are presented below, demonstrating its selectivity for DNA-PK and mTOR over other related kinases such as PI3K, ATM, and ATR.[1][2]



Target Kinase	IC50 (μM)	Reference
DNA-PK	0.28	[1][2]
mTOR	5.3	[1][2]
ΡΙ3Κ (p110α/p85α)	>100	[1][2]
ATM	>100	[1][2]
ATR	>100	[1][2]

Cellular Effects

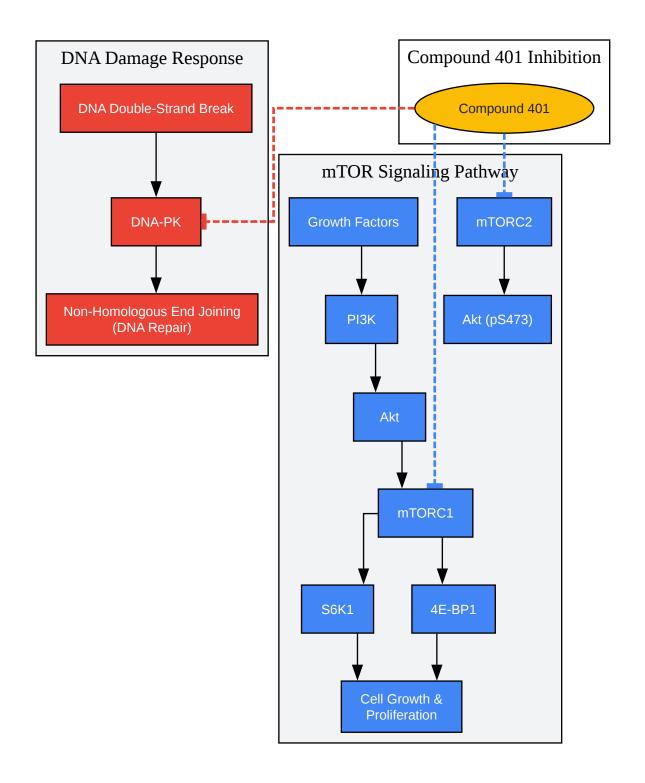
In cellular contexts, Compound 401 has been shown to:

- Inhibit the phosphorylation of downstream targets of mTOR, including S6 kinase 1 (S6K1) and Akt (at serine 473), in various cell lines.
- Inhibit the proliferation of mouse embryonic fibroblasts (MEFs) that are deficient in the tuberous sclerosis complex 1 (TSC1-/-), which exhibit hyperactive mTOR signaling, with an IC50 of 2 μ M.
- Induce apoptosis in TSC1-/- MEFs.

Signaling Pathways

Compound 401 exerts its effects by intervening in the DNA damage response and mTOR signaling pathways.





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Figure 1: Simplified signaling pathway of DNA-PK and mTOR inhibited by Compound 401.

Experimental Protocols



The following are detailed methodologies for key experiments cited in the primary literature for **Compound 401**.

In Vitro Kinase Inhibition Assay (Adapted from Griffin et al., 2005)

This protocol describes the determination of the inhibitory activity of **Compound 401** against DNA-PK.

- Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 2 mM ATP, and 10 μg/mL of a biotinylated peptide substrate (e.g., a p53-derived peptide).
- Enzyme and Inhibitor Addition: Add purified DNA-PK enzyme to the reaction mixture.
 Subsequently, add varying concentrations of Compound 401 (typically in a serial dilution).
- Initiation and Incubation: Initiate the kinase reaction by adding [γ-³²P]ATP. Incubate the mixture at 30°C for a specified time (e.g., 10 minutes).
- Reaction Termination: Stop the reaction by adding a solution of 7.5 M guanidine hydrochloride.
- Substrate Capture and Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide substrate. Wash the plate to remove unincorporated [γ-³²P]ATP.
- Quantification: Measure the amount of incorporated ³²P using a scintillation counter.
- IC₅₀ Determination: Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of Akt and S6K1 Phosphorylation (Adapted from Ballou et al., 2007)

This protocol details the procedure to assess the effect of **Compound 401** on the phosphorylation of mTOR signaling targets.



- Cell Culture and Treatment: Culture cells (e.g., Rat-1 fibroblasts or M059J glioma cells) in appropriate media. Treat the cells with Compound 401 at the desired concentration (e.g., 10 μM) for a specified duration.
- Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the Bradford assay.
- SDS-PAGE and Electrotransfer: Denature the protein lysates by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies specific for phosphorylated Akt (Ser473) and phosphorylated S6K1 (Thr389) overnight at 4°C.
 - Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system.
- Normalization: Strip the membrane and re-probe with antibodies against total Akt and total S6K1 to ensure equal protein loading.

Cell Proliferation Assay (Adapted from Ballou et al., 2007)



This protocol is for determining the effect of **Compound 401** on the proliferation of TSC1-/- and TSC1+/+ mouse embryonic fibroblasts (MEFs).

- Cell Seeding: Seed TSC1-/- and TSC1+/+ MEFs in 96-well plates at a suitable density.
- Compound Treatment: After allowing the cells to adhere, treat them with various concentrations of **Compound 401**.
- Incubation: Incubate the cells for a period of 72 hours.
- Viability Assessment: Assess cell viability using a standard method such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a similar colorimetric assay.
- Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the
 percentage of cell proliferation relative to untreated control cells. Determine the IC₅₀ value for
 cell proliferation inhibition.

Apoptosis Assay (Adapted from Ballou et al., 2007)

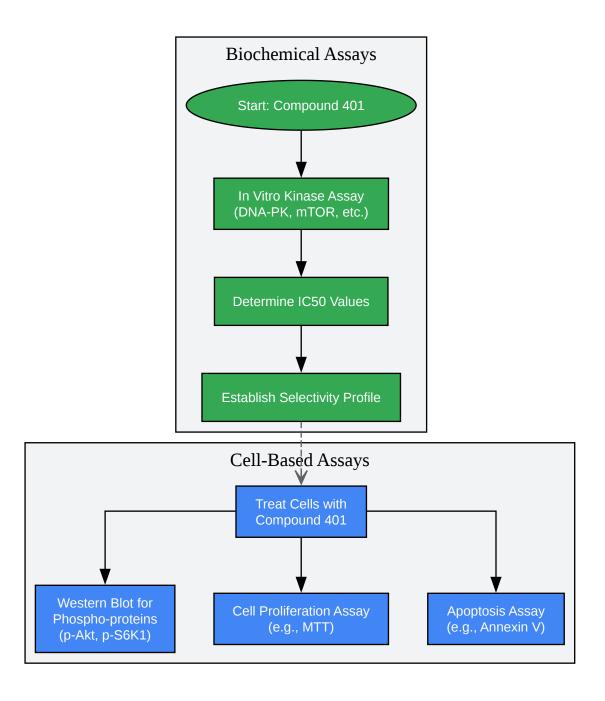
This protocol is for detecting apoptosis induced by **Compound 401** in TSC1-/- MEFs.

- Cell Treatment: Treat TSC1-/- MEFs with **Compound 401** at a concentration known to inhibit proliferation (e.g., $10 \mu M$).
- Cell Staining: After the desired treatment period (e.g., 24-48 hours), harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.
- Flow Cytometry: Analyze the stained cells using a flow cytometer.
- Data Interpretation:
 - Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
 - Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
 - Quantify the percentage of apoptotic cells in the treated and untreated populations.



Experimental Workflows

The following diagrams illustrate the logical flow of common experimental procedures involving **Compound 401**.



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Figure 2: General experimental workflow for profiling the activity of Compound 401.



Conclusion

Compound 401 (CAS 168425-64-7) is a valuable research tool for investigating the roles of DNA-PK and mTOR in cellular processes such as DNA repair, cell growth, and apoptosis. Its selectivity profile makes it a more precise tool for studying mTOR signaling compared to less specific inhibitors like LY294002. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to design and execute further studies to elucidate the therapeutic potential of targeting DNA-PK and mTOR.

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